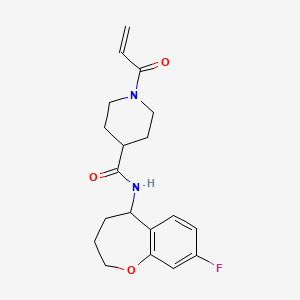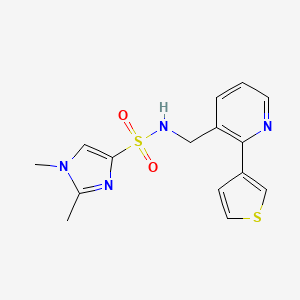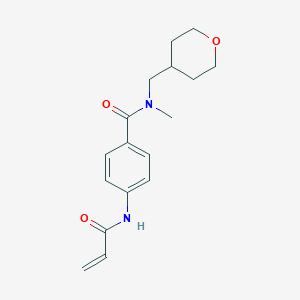
1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
- This step may require acidic or basic catalysts and controlled temperatures.
Attachment of the Fluorophenyl Group:
- The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
- Common reagents include fluorobenzene derivatives and appropriate leaving groups (e.g., halides).
Sulfonylation:
- The final step involves the introduction of the sulfonyl group, often achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods:
- Industrial production may involve optimization of the above synthetic routes to enhance yield and purity.
- Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
- Reagents such as nitrating agents or halogenating agents can be used under controlled conditions.
Common Reagents and Conditions:
- Oxidizing agents: hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: lithium aluminum hydride, sodium borohydride.
- Substitution reagents: nitrating agents, halogenating agents.
Major Products:
- Oxidation products: N-oxides.
- Reduction products: sulfides, sulfoxides.
- Substitution products: nitrated or halogenated derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable precursor, such as a substituted amine, the piperidine ring can be formed through cyclization reactions.
- Reaction conditions often include the use of strong bases (e.g., sodium hydride) and solvents like tetrahydrofuran (THF).
Scientific Research Applications
1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
-
Biology:
- Investigated for its potential as a bioactive molecule.
- Studied for its interactions with biological targets such as enzymes and receptors.
-
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
- Evaluated in preclinical studies for its pharmacokinetic and pharmacodynamic profiles.
-
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential applications in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets:
-
Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors: It can bind to receptors, modulating signal transduction processes.
-
Pathways Involved:
- The compound may influence pathways related to inflammation, pain, or other physiological processes.
- Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparison with Similar Compounds
- 1-((3-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
- 1-((3-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine.
- 1-((3-fluorophenyl)sulfonyl)-3-(1-ethyl-1H-pyrazol-3-yl)piperidine.
Uniqueness:
- The presence of the fluorophenyl group may impart unique electronic properties, influencing its reactivity and biological activity.
- The combination of the sulfonyl and pyrazolyl groups may enhance its potential as a bioactive molecule.
By understanding the synthesis, reactions, and applications of 1-((3-fluorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-18-9-7-15(17-18)12-4-3-8-19(11-12)22(20,21)14-6-2-5-13(16)10-14/h2,5-7,9-10,12H,3-4,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAILGODSDKZTTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2577499.png)
![benzo[d]thiazol-6-yl(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2577501.png)
![N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2577503.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)



![N-[2-[3-[(3-Fluorophenyl)sulfonylamino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2577509.png)



![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2577520.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)

